molecular formula C14H14N4O5 B2679388 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea CAS No. 1448050-67-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea

Cat. No. B2679388
CAS RN: 1448050-67-6
M. Wt: 318.289
InChI Key: OYIKXIPNSSAYBF-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea, also known as BDDU, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDDU is a urea derivative that has been shown to possess various biological activities, including antitumor, antiviral, and antifungal properties. In

Scientific Research Applications

Antioxidant Activity and Synthesis

A study focuses on the synthesis and characterization of compounds related to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea, demonstrating significant antioxidant activities. The preparation of derivatives involving similar structures and their evaluation against DPPH radicals showed high antioxidant activities, which could be beneficial for developing new therapeutic agents with antioxidant properties (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Crystal Structure Analysis

Research on compounds structurally related to this compound, such as cyclosulfamuron and azimsulfuron, has contributed to understanding their crystal structures. These studies provide insights into the molecular configurations, hydrogen bonding, and potential applications in herbicides, showing the importance of crystallography in the development of chemical agents with specific biological or agricultural applications (Kang, Kim, Kwon, & Kim, 2015).

Herbicidal Activities

The synthesis and evaluation of urea compounds containing pyrimidine and thiadiazole rings for herbicidal activities highlight the potential agricultural applications of such chemicals. These studies demonstrate the compound's effectiveness in inhibiting the growth of certain plants, suggesting its usefulness in weed control strategies (Zilian, 2014).

Antitumor and Anticancer Activities

Several studies have synthesized and evaluated derivatives of this compound for their antitumor and anticancer activities. These investigations show promising results against various cancer cell lines, suggesting the compound's derivatives could be potential candidates for cancer therapy (Venkateshwarlu, Rao, Reddy, & Narasimha Reddy, 2014).

Anti-Inflammatory and Analgesic Activities

Research into the synthesis of new derivatives of this compound has also explored their anti-inflammatory and analgesic properties. These compounds have shown significant activities in preclinical models, indicating their potential for development into new therapeutic agents for treating inflammation and pain (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5/c1-20-12-9(6-15-14(18-12)21-2)17-13(19)16-8-3-4-10-11(5-8)23-7-22-10/h3-6H,7H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIKXIPNSSAYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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